1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the indole nitrogen with an acyl chloride or anhydride to form the ethanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzyloxy group can enhance its binding affinity and specificity for certain targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)ethan-1-one: Lacks the benzyloxy group, which can affect its chemical properties and biological activities.
1-(4-methoxy-1H-indol-3-yl)ethan-1-one: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and interactions.
1-(4-hydroxy-1H-indol-3-yl)ethan-1-one: The hydroxyl group can make this compound more polar and affect its solubility and reactivity.
Uniqueness
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to cross cell membranes. This can make it more effective in certain biological applications compared to similar compounds without the benzyloxy group.
Properties
CAS No. |
2280750-73-2 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.